molecular formula C23H18Cl2N8O2 B11551854 N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11551854
M. Wt: 509.3 g/mol
InChI Key: DPCQYTGCDCESDE-MZJWZYIUSA-N
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Description

N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of multiple functional groups, including benzyl, dichlorobenzylidene, hydrazinyl, nitrophenyl, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.

    Introduction of the benzyl and nitrophenyl groups: The final step involves the reaction of the triazine derivative with benzyl chloride and 4-nitroaniline under appropriate conditions to introduce the benzyl and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or nitrophenyl positions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzyl or nitrophenyl derivatives.

Scientific Research Applications

N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-benzyl-6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
  • **N-benzyl-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
  • **N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N’-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorobenzylidene and nitrophenyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C23H18Cl2N8O2

Molecular Weight

509.3 g/mol

IUPAC Name

6-N-benzyl-2-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H18Cl2N8O2/c24-19-7-4-8-20(25)18(19)14-27-32-23-30-21(26-13-15-5-2-1-3-6-15)29-22(31-23)28-16-9-11-17(12-10-16)33(34)35/h1-12,14H,13H2,(H3,26,28,29,30,31,32)/b27-14+

InChI Key

DPCQYTGCDCESDE-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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